molecular formula C17H14BrCl3N4O4S B11713320 3-Bromo-N-(2,2,2-trichloro-1-{[(2-methoxy-5-nitrophenyl)carbamothioyl]amino}ethyl)benzamide

3-Bromo-N-(2,2,2-trichloro-1-{[(2-methoxy-5-nitrophenyl)carbamothioyl]amino}ethyl)benzamide

Cat. No.: B11713320
M. Wt: 556.6 g/mol
InChI Key: DTHNVTSKJYDJPE-UHFFFAOYSA-N
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Description

3-Bromo-N-(2,2,2-trichloro-1-{[(2-methoxy-5-nitrophenyl)carbamothioyl]amino}ethyl)benzamide is a complex organic compound with a unique structure that includes bromine, chlorine, and nitro functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-N-(2,2,2-trichloro-1-{[(2-methoxy-5-nitrophenyl)carbamothioyl]amino}ethyl)benzamide typically involves multiple stepsThe reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure consistency and compliance with regulatory standards .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-N-(2,2,2-trichloro-1-{[(2-methoxy-5-nitrophenyl)carbamothioyl]amino}ethyl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like lithium aluminum hydride for reduction, oxidizing agents like potassium permanganate for oxidation, and nucleophiles like sodium methoxide for substitution reactions. The conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to facilitate the reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group would yield an amine derivative, while substitution of the bromine atom could result in various substituted benzamides .

Scientific Research Applications

3-Bromo-N-(2,2,2-trichloro-1-{[(2-methoxy-5-nitrophenyl)carbamothioyl]amino}ethyl)benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Bromo-N-(2,2,2-trichloro-1-{[(2-methoxy-5-nitrophenyl)carbamothioyl]amino}ethyl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 3-Bromo-N-(2,2,2-trichloro-1-{[(phenylacetyl)oxy]amino}ethyl)aniline
  • 3-Bromo-N-(2,2,2-trichloro-1-{[(4-fluoro-phenyl)thioureido]ethyl)benzamide
  • 3-Bromo-N-(2,2,2-trichloro-1-{[(3-naphthalen-2-yl-thioureido]ethyl)benzamide

Uniqueness

Compared to similar compounds, 3-Bromo-N-(2,2,2-trichloro-1-{[(2-methoxy-5-nitrophenyl)carbamothioyl]amino}ethyl)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for targeted research and applications .

Properties

Molecular Formula

C17H14BrCl3N4O4S

Molecular Weight

556.6 g/mol

IUPAC Name

3-bromo-N-[2,2,2-trichloro-1-[(2-methoxy-5-nitrophenyl)carbamothioylamino]ethyl]benzamide

InChI

InChI=1S/C17H14BrCl3N4O4S/c1-29-13-6-5-11(25(27)28)8-12(13)22-16(30)24-15(17(19,20)21)23-14(26)9-3-2-4-10(18)7-9/h2-8,15H,1H3,(H,23,26)(H2,22,24,30)

InChI Key

DTHNVTSKJYDJPE-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)[N+](=O)[O-])NC(=S)NC(C(Cl)(Cl)Cl)NC(=O)C2=CC(=CC=C2)Br

Origin of Product

United States

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